molecular formula C9H10N4O4 B3142241 (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid CAS No. 500542-20-1

(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid

Cat. No.: B3142241
CAS No.: 500542-20-1
M. Wt: 238.2 g/mol
InChI Key: BGEGJDQJVUMDLU-UHFFFAOYSA-N
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Description

(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid: is a chemical compound with the molecular formula C9H10N4O4 . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a vital role in many biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with purine or its derivatives as the starting material.

  • Functionalization: The purine ring undergoes functionalization to introduce the necessary substituents, such as methyl groups and carboxylic acid groups.

  • Oxidation and Reduction: Various oxidation and reduction reactions are employed to achieve the desired molecular structure.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include continuous monitoring and control of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different substituents.

Scientific Research Applications

(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid: has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases and conditions.

  • Industry: The compound is utilized in the development of new materials and products in the chemical industry.

Mechanism of Action

The mechanism by which (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-9-yl)-acetic acid: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other purine derivatives, such as adenine, guanine, and xanthine, share structural similarities with this compound.

  • Uniqueness: The presence of specific substituents and functional groups in This compound distinguishes it from other purine derivatives and contributes to its unique properties and applications.

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Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-9-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4/c1-11-7-6(8(16)12(2)9(11)17)10-4-13(7)3-5(14)15/h4H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEGJDQJVUMDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=CN2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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